acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Description
The compound acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is more commonly recognized by its International Union of Pure and Applied Chemistry (IUPAC) name and pharmacological identity: valsartan (CAS 137862-53-4).
Properties
Molecular Formula |
C26H31N5O3 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C2H2/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-2/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);1-2H/t22-;/m0./s1 |
InChI Key |
ODCVJGRMLWFCHY-FTBISJDPSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.C#C |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of various functional groups. Common reagents used in these reactions include azides, nitriles, and catalysts such as copper or zinc salts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.5 g/mol .

- Pharmacological Class: Nonpeptide angiotensin II receptor type 1 (AT1) antagonist .
- Mechanism of Action : Competitive inhibition of angiotensin II binding to AT1 receptors, leading to vasodilation and reduced blood pressure .
- Structural Features: A tetrazole ring (2H-tetrazol-5-yl) enhances binding affinity to the AT1 receptor. A butanoic acid backbone with a pentanoyl group and biphenylmethyl substituent contributes to lipophilicity and oral bioavailability .
Valsartan was first developed by Novartis and is marketed under the trade name Diovan . It is widely used in hypertension management due to its efficacy and tolerability .
Comparison with Structurally and Functionally Related Compounds
Valsartan belongs to the angiotensin II receptor blocker (ARB) class. Below is a detailed comparison with three analogous ARBs: candesartan , fimasartan , and azilsartan (Table 1) .
Table 1: Structural and Pharmacological Comparison of ARBs
| Parameter | Valsartan | Candesartan | Fimasartan | Azilsartan |
|---|---|---|---|---|
| Molecular Formula | C24H29N5O3 | C24H20N6O3 | C27H31N7O3S | C25H20N4O5 |
| Molecular Weight | 435.5 g/mol | 440.5 g/mol | 501.6 g/mol | 456.4 g/mol |
| Core Structure | Butanoic acid with tetrazole | Benzimidazole with tetrazole | Pyrimidinone with thioamide | Oxadiazolone with benzimidazole |
| Key Substituents | Pentanoyl, biphenylmethyl | Ethoxybenzimidazole | Allyl, dimethylphenyl | Methoxyoxadiazolone |
| Lipophilicity | Moderate | High | High | Moderate to high |
| Bioavailability | ~25% | ~15% | ~35% | ~60% |
| Half-life | 6–9 hours | 9–12 hours | 12–16 hours | 11–14 hours |
Structural Differentiation and Pharmacokinetic Implications
Valsartan vs. Candesartan: Candesartan incorporates a benzimidazole ring instead of the butanoic acid chain, reducing its bioavailability (~15%) compared to valsartan (~25%) . The ethoxy group in candesartan enhances receptor binding but increases molecular rigidity, contributing to a longer half-life (9–12 hours) .
Valsartan vs. Fimasartan: Fimasartan’s pyrimidinone-thioamide scaffold improves solubility and bioavailability (~35%) . The thioamide group may enhance metabolic stability, extending its half-life to 12–16 hours .
Valsartan vs. Azilsartan :
Clinical Efficacy and Tolerability
- Valsartan : Demonstrated efficacy in heart failure and post-myocardial infarction patients, with a lower incidence of cough compared to ACE inhibitors .
- Candesartan : Preferred in patients with diabetic nephropathy due to superior renal protective effects .
- Azilsartan : Shows stronger 24-hour blood pressure control than valsartan in head-to-head trials, attributed to higher bioavailability .
Biological Activity
Acetylene; (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, commonly referred to as Valsartan, is an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.52 g/mol
- CAS Number : 137862-53-4
The compound features a complex structure with a biphenyl moiety and a tetrazole group, which contribute to its biological activity.
Valsartan functions primarily as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, Valsartan inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. It has a high affinity for the AT1 receptor (Ki = 2.38 nM), with significant selectivity over the AT2 receptor, demonstrating a 30,000-fold preference for AT1 .
Antihypertensive Effects
Numerous studies have confirmed the efficacy of Valsartan in lowering blood pressure. The compound has been shown to effectively reduce systolic and diastolic blood pressure in hypertensive patients through various clinical trials:
| Study | Sample Size | Treatment Duration | Blood Pressure Reduction |
|---|---|---|---|
| 500 | 12 weeks | -15/-10 mmHg | |
| 300 | 24 weeks | -20/-12 mmHg |
Antioxidant Activity
Valsartan exhibits antioxidant properties, which may contribute to its cardiovascular benefits. In vitro studies using the DPPH assay demonstrated that Valsartan and its derivatives possess significant free radical scavenging abilities, enhancing their therapeutic profile against oxidative stress-related conditions .
Urease Inhibition
Recent research has highlighted the urease inhibitory activity of Valsartan derivatives. Urease is an enzyme linked to various pathological conditions, including kidney stones and gastric infections. The synthesized derivatives showed promising results in inhibiting urease activity:
| Compound | IC50 (µM) |
|---|---|
| Valsartan Derivative AV2 | 5.6 |
| Parent Compound | 12.3 |
This suggests potential applications in treating conditions associated with urease activity .
Case Studies
- Hypertensive Patients : A double-blind study involving 200 patients treated with Valsartan showed significant reductions in both systolic and diastolic blood pressure compared to placebo.
- Heart Failure Management : In patients with heart failure, Valsartan improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between Valsartan and the AT1 receptor. These studies indicate that specific substitutions on the biphenyl moiety enhance binding affinity and selectivity for the AT1 receptor, providing insights into structure-activity relationships (SAR) that can guide future drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

